
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with a butenyl side chain and two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2-butanone and isoprene.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the furanone ring. Common acids used include sulfuric acid or hydrochloric acid.
Cyclization: The key step involves the cyclization of the intermediate to form the furanone ring. This is usually achieved through heating and refluxing the reaction mixture.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The butenyl side chain can undergo substitution reactions with halogens or other nucleophiles. Halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated furanones.
科学研究应用
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. It is also a precursor in the synthesis of various agrochemicals.
作用机制
The mechanism of action of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.
Pathways: It inhibits key signaling pathways in cancer cells, inducing apoptosis and reducing cell proliferation.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but lacks the butenyl side chain.
2(3H)-Furanone, 5,5-dimethyl-: Similar structure but lacks the butenyl side chain.
2(3H)-Furanone, 4-(2-butenyl)dihydro-5,5-dimethyl-: Similar structure with a different position of the butenyl side chain.
Uniqueness
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- is unique due to its specific butenyl side chain, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable compound in various applications.
属性
IUPAC Name |
4-but-3-enyl-5,5-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-8-7-9(11)12-10(8,2)3/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVHBHHJHLGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461875 |
Source


|
| Record name | 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502760-22-7 |
Source


|
| Record name | 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

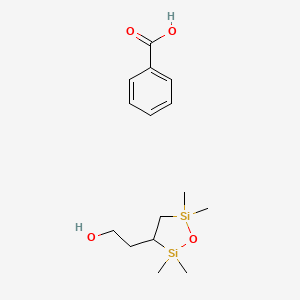

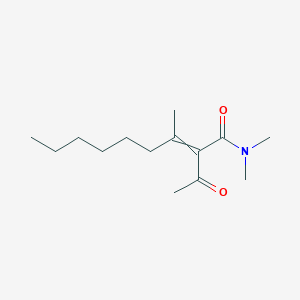
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
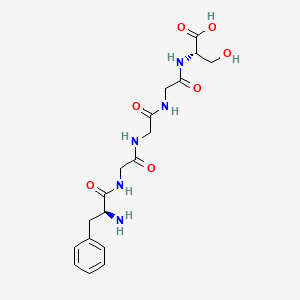
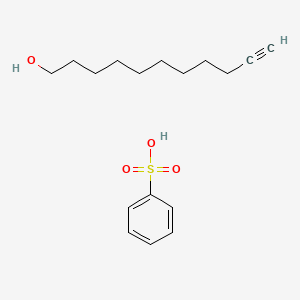
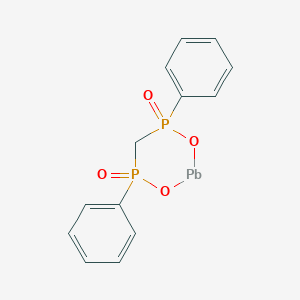
![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
